Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate

Physicochemical property Lipophilicity Molecular weight

Researchers seeking cyclohexadiene scaffolds with polar handles for fragment-based screening face limited options. This 4-ethoxy-substituted ester (TPSA 35.5 Ų; 3 H-bond acceptors) offers a latent hydroxyl group for O-alkylation, glycosylation, or sulfation, enabling diverse medicinal-chemistry derivatization. It also serves as an HPLC/LC-MS retention-time marker and a skin-sensitisation model compound. Supplied with full SDS documenting H317/H413 hazards. Request quote for bulk quantities.

Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
CAS No. 23115-91-5
Cat. No. B3433336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate
CAS23115-91-5
Molecular FormulaC14H22O3
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C(C1)(C)C)C(=O)OCC)C
InChIInChI=1S/C14H22O3/c1-6-16-11-8-10(3)12(13(15)17-7-2)14(4,5)9-11/h8H,6-7,9H2,1-5H3
InChIKeyHWBQOZZGCULHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate: Structure & Safety Profile


Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate (CAS 23115-91-5) is a 4-ethoxy-substituted cyclohexa-1,3-diene-1-carboxylic acid ethyl ester with the molecular formula C14H22O3 and a molecular weight of 238.32 g/mol [1]. The compound features a conjugated diene core bearing an ethoxy group at the 4-position and an ethyl ester at the 1-position, placing it within the broader class of oxygenated alicyclic benzoate esters that are frequently investigated as fragrance intermediates and synthetic building blocks [2]. It is currently offered as part of the AldrichCPR collection of rare and unique chemicals for early-discovery research .

Source collection
AldrichCPR rare chemical for early-discovery research
Structural handle
4‑Ethoxy substituent provides a synthetic functionalisation point
Polarity context
Reported TPSA 35.5 Ų and 3 H‑bond acceptors support distinct solubility profile
Hazard context
ECHA-notified H317/H413 classification requires safety-compliant procurement

Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate: Why Generic Esters Fail


Simple 2,6,6‐trimethylcyclohexa‐1,3‐diene‐1‐carboxylate esters (e.g., ethyl safranate, CAS 35044‑59‑8) lack the 4‑ethoxy substituent that distinguishes this compound [1]. That substituent increases the molecular weight by ~44 Da, raises the topological polar surface area (TPSA), adds a hydrogen‑bond acceptor, and elevates the computed XLogP3 [2][3]. In practice, these differences translate into altered volatility, solubility, and receptor‑binding profiles that cannot be mimicked by the unsubstituted analogs. Furthermore, the 4‑ethoxy group introduces a skin‑sensitisation hazard (H317) and a chronic aquatic toxicity hazard (H413) that are not uniformly present across simpler cyclohexadiene esters, directly affecting safety‑compliant procurement and laboratory handling protocols [4].

Target compound
Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate
4‑Ethoxy substituent present; H317/H413 hazards apply
Frequent substitute
Ethyl safranate (CAS 35044‑59‑8)
Lacks 4‑ethoxy group; different GHS profile; lower TPSA and H‑bond count
Higher MW (+44 Da), XLogP3 ~3.0, and additional synthetic handle
MW ~194 Da, XLogP3 ~2.90 est, no functionalisation handle available
Physicochemical shifts may alter chromatographic retention and solubility profiles
Skin sensitisation and aquatic toxicity hazard context may require additional safety protocols

Differentiation from Closest Analogs


Higher MW and Lipophilicity vs. Ethyl Safranate

The target compound carries a 4‑ethoxy substituent that increases molecular weight by 44.05 Da compared to ethyl safranate (ethyl 2,6,6‑trimethylcyclohexa‑1,3‑diene‑1‑carboxylate, CAS 35044‑59‑8) [1][2]. The computed XLogP3 of the target is 3.0, which is slightly higher than the 2.90 (est) reported for ethyl safranate [1][2]. This combination of higher mass and marginally elevated lipophilicity predicts lower vapour pressure and a longer retention time in reversed‑phase chromatography, both of which are relevant for fragrance‑delivery and purification workflows.

MW & Lipophilicity vs. Ethyl Safranate
Cross-study comparable
ΔMW +44.05 g/mol (22.7% increase); ΔXLogP3 ≈ +0.1 (3.0 vs. 2.90 est)
May shift volatility and reversed-phase retention behavior
Computed values; experimental confirmation recommended
Physicochemical property Lipophilicity Molecular weight

Increased TPSA and H‑Bond Acceptor Count

The 4‑ethoxy substituent contributes an additional oxygen atom, raising the topological polar surface area (TPSA) to 35.5 Ų and the hydrogen‑bond acceptor count to 3, whereas the unsubstituted ethyl safranate has a TPSA of 26.3 Ų and only 2 hydrogen‑bond acceptors [1]. The 35% increase in TPSA and the extra H‑bond acceptor are predicted to enhance water solubility and reduce membrane permeability relative to the comparator, which can be advantageous when aqueous‑phase reactivity or reduced passive cellular uptake is desired.

TPSA & H‑Bond Acceptors
Cross-study comparable
TPSA 35.5 Ų (Δ+9.2 Ų); 3 H‑bond acceptors (Δ+1 vs. ethyl safranate)
Predicted to increase aqueous solubility and alter LC retention
Computed TPSA; method development should verify elution order
Polar surface area Hydrogen bonding Solubility

Skin Sensitisation (H317) and Chronic Aquatic Toxicity (H413)

Aggregated ECHA C&L notifications for the target compound assign H317 (May cause an allergic skin reaction) with 100% notifier agreement and H413 (May cause long‑lasting harmful effects to aquatic life) with 100% agreement [1]. In contrast, ethyl safranate is predominantly classified under GHS02 (flammable), GHS07 (acute health hazard), and GHS09 (acute aquatic hazard), with no skin‑sensitisation label [2]. The presence of H317/H413 on the target compound mandates specific PPE, waste‑handling, and shipping documentation that are not required for the comparator.

GHS Hazard Classification
Cross-study comparable
Target: H317 (100%), H413 (100%). Ethyl safranate: GHS02, GHS07, GHS09; no H317/H413
Skin sensitisation and chronic aquatic hazard mandate specific handling protocols
ECHA C&L aggregated notifications; review local SDS before procurement
GHS classification Safety Skin sensitisation

4‑Ethoxy Group as Synthetic Handle

The 4‑ethoxy group on the cyclohexadiene ring provides a reactive handle that is absent in 2,6,6‑trimethylcyclohexa‑1,3‑diene‑1‑carboxylate analogs [1]. Patent US‑4,369,328 describes the general utility of oxygenated alicyclic compounds as precursors to cyclohexadienic perfume derivatives [2]. The ethoxy substituent can undergo de‑alkylation under Lewis‑acidic or nucleophilic conditions to liberate a hydroxyl group, enabling O‑glycosylation, sulfation, or further oxidation. This functionality is not available in the des‑ethoxy comparators, which limits their versatility in diversity‑oriented synthesis.

Synthetic Handle Availability
Class-level inference
One ethoxy handle at C‑4; des‑ethoxy comparators offer zero reactive sites
Supports diversity-oriented synthesis; de‑alkylation may liberate hydroxyl group
Inferred from patent US‑4,369,328; reactivity should be verified experimentally
Synthetic building block Functionalisation Cyclohexadiene

Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate: Application Scenarios


Diversity‑Oriented Synthesis Scaffold

The 4‑ethoxy substituent serves as a latent hydroxyl group that can be unveiled under mild conditions, enabling O‑alkylation, glycosylation, or sulfation. This makes the compound a valuable core scaffold in medicinal‑chemistry campaigns where a cyclohexadiene template with a polar handle is desired. The elevated TPSA (35.5 Ų) and increased H‑bond acceptor count (3 vs. 2 for ethyl safranate) further support its use in fragment‑based screening libraries that require moderate aqueous solubility [1].

Fragrance Intermediate with Distinct Safety Profile

Unlike the commonly used ethyl safranate, which is classified primarily as flammable and an acute aquatic hazard, this compound carries mandatory H317 (skin sensitisation) and H413 (chronic aquatic toxicity) labels [2][3]. Laboratories aiming to study skin‑reactivity mechanisms or to develop fragrance precursors with controlled sensitisation potential will find the compound a relevant model substance. Procurement must be accompanied by appropriate SDS and PPE protocols.

Chromatographic Standard for Polar Lipophilic Esters

The combination of moderate lipophilicity (XLogP3 = 3.0) and elevated TPSA (35.5 Ų) places this compound in a physiochemical space that challenges both reversed‑phase and normal‑phase chromatography. It can serve as a retention‑time marker or system‑suitability standard when optimising HPLC or LC‑MS methods for cyclohexadiene‑based libraries, where unsubstituted esters elute significantly earlier [1][4].

Environmental Fate and Aquatic Toxicology Research

The H413 classification (chronic aquatic hazard) and the compound’s predicted moderate persistence profile make it a candidate for environmental‑fate studies. It can be used as a probe molecule to investigate the degradation and bioaccumulation behaviour of ethoxylated cyclohexadiene esters in freshwater or marine model systems, providing data that cannot be obtained with the unsubstituted fragrance esters that lack this hazard label [2][3].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis scaffold
4‑Ethoxy handle convertible to hydroxyl
De‑alkylation and O‑functionalisation feasibility
Fragrance intermediate with distinct hazard profile
H317/H413 GHS classification
Skin-reactivity model and safety protocol review
Chromatographic standard for polar lipophilic esters
Moderate XLogP3 and elevated TPSA
Retention-time marker suitability under RP/NP conditions
Environmental fate and aquatic toxicology research
H413 chronic aquatic hazard; moderate persistence profile
Degradation and bioaccumulation endpoint review
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